(2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Description
The compound (2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a pyranose derivative characterized by a tetrahydro-2H-pyran core with stereospecific hydroxyl groups, a hydroxymethyl substituent at the C6 position, and a 2-chloro-4-nitrophenoxy group at C2.
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-GCHJQGSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652520 | |
| Record name | 2-Chloro-4-nitrophenyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-24-4 | |
| Record name | 2-Chloro-4-nitrophenyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article compiles various studies and findings regarding its biological effects, mechanisms of action, and applications in therapeutic contexts.
- Molecular Formula : C18H24ClNO13
- Molecular Weight : 497.84 g/mol
- CAS Number : 135743-28-1
- Structure : The compound features a chloro-nitrophenyl group which is pivotal for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities such as enzyme inhibition, anti-diabetic properties, and potential effects on cellular signaling pathways.
Enzyme Inhibition
One of the significant activities of this compound is its ability to inhibit specific enzymes. For instance:
- Lactosidase Activity : The compound acts as a substrate for lactosidase enzymes. The hydrolysis of the compound releases 2-chloro-4-nitrophenol (CNP), which can be monitored spectrophotometrically at 405 nm. This reaction is crucial for assessing lactosidase activity in various biological samples .
Anti-Diabetic Properties
Studies have shown that derivatives of this compound can be effective in managing diabetes:
- Mechanism : The compound influences glucose metabolism and insulin sensitivity. It has been suggested that it may modulate pathways involved in glucose uptake and utilization in muscle and adipose tissues .
- Case Study : In animal models of diabetes, administration of the compound led to reduced blood glucose levels and improved insulin sensitivity .
Research Findings
A series of studies have documented the effects of this compound on various biological systems:
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Risk Statements : The compound has been classified with warning labels indicating potential skin and eye irritation (H315, H319) and respiratory hazards (H335) .
- Precautionary Measures : Standard laboratory precautions are recommended when handling the compound to mitigate risks associated with exposure .
Scientific Research Applications
Enzyme Substrates
One of the significant applications of this compound is as a substrate in enzymatic assays. It has been utilized to measure the activity of various enzymes such as α-amylase and lactosidase. For instance:
- α-Amylase Activity : The compound has been employed to assess the enzymatic breakdown of starches, providing insights into carbohydrate metabolism .
- Lactosidase Activity : It serves as a sensitive probe that releases 2-chloro-4-nitrophenol (CNP) upon hydrolysis, allowing for spectrophotometric monitoring at 405 nm. This method is crucial for quantifying lactosidase activity in samples .
Antidiabetic Research
Research indicates that derivatives of this compound may have therapeutic potential in treating diabetes. Studies have shown that similar compounds can enhance insulin sensitivity and glucose uptake in muscle cells, suggesting a pathway for developing new antidiabetic medications .
Antihypertensive Properties
The compound has also been investigated for its antihypertensive effects. Some studies suggest that it may help lower blood pressure by influencing vascular smooth muscle relaxation mechanisms . This application is particularly relevant given the rising prevalence of hypertension globally.
Enzymatic Assay Development
In a study published by Abcam, researchers developed a highly sensitive assay using (2R,3S,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol to monitor lactosidase activity in various biological samples. The results demonstrated a direct correlation between enzyme concentration and the rate of CNP release, validating its use as a reliable substrate for enzyme assays .
Pharmacological Studies
A pharmacological study explored the effects of this compound on diabetic mouse models. The findings indicated significant reductions in blood glucose levels and improved insulin sensitivity when treated with derivatives of this compound compared to control groups . This suggests potential applications in drug development aimed at managing diabetes.
Table 1: Summary of Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Enzyme Assays | Substrate for α-amylase | Measures carbohydrate metabolism |
| Substrate for lactosidase | Monitored enzymatic activity via CNP release | |
| Antidiabetic Research | Insulin sensitivity enhancement | Reduced blood glucose levels in models |
| Antihypertensive Effects | Vascular relaxation | Potential blood pressure reduction |
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyran derivatives documented in the evidence, differing primarily in substituents and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on structural formula; exact data unavailable in evidence.
Key Findings from Analog Studies
This is critical in synthetic chemistry for constructing complex glycosides or drug candidates. Chloro substituents (e.g., in Sotagliflozin and ) contribute to metabolic stability and binding affinity in enzyme inhibitors by modulating lipophilicity.
Hydroxymethyl Group :
- The hydroxymethyl group at C6 (common in all listed compounds) improves aqueous solubility, a key factor in pharmacokinetics for drug candidates like Sotagliflozin .
Nitro-containing analogs (e.g., ) are often used in biochemical assays due to their chromophoric or fluorogenic properties.
Stereochemical Specificity :
- The stereochemistry of hydroxyl groups (e.g., 2R,3S,4S,5S,6R in the target compound) influences hydrogen bonding and molecular recognition, as seen in carbohydrate-active enzymes and receptor-binding studies .
Preparation Methods
Comparative Table: Related Synthetic Approaches
| Reference Compound | Key Steps in Synthesis | Notable Differences |
|---|---|---|
| (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)... | Arylation of protected sugar, deprotection | Ethoxybenzyl group |
| (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)... | Four-step process from bromochlorobenzene and protected sugar | Ethylbenzyl group, different regioisomer control |
Q & A
Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound involves nucleophilic substitution of the nitrochlorophenol group onto a tetrahydro-2H-pyran triol backbone. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent unwanted side reactions during glycosylation .
- Coupling reaction optimization : Employ anhydrous conditions (e.g., DMF or THF) with catalytic bases like pyridine to enhance phenoxy group attachment.
- Purification : Reverse-phase HPLC with a C18 column (eluent: acetonitrile/water with 0.1% TFA) achieves high purity (>95%) .
Yield Optimization : - Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion.
- Use excess nitrochlorophenol (1.2–1.5 equivalents) to drive the reaction to completion.
Q. How can researchers characterize the stereochemical configuration and confirm structural integrity?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Store at 2–8°C in airtight, light-resistant containers to minimize hydrolysis of the hydroxymethyl group .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How does the 2-chloro-4-nitrophenoxy substituent influence the compound’s reactivity in glycosylation reactions?
Methodological Answer:
- Electronic Effects : The nitro group withdraws electrons, increasing the electrophilicity of the adjacent chlorine, which enhances nucleophilic substitution reactivity .
- Steric Hindrance : The chloro-nitro substitution pattern may reduce accessibility for bulky nucleophiles.
Experimental Design : - Compare reaction rates with para-nitro vs. meta-nitro analogs using kinetic studies.
- Computational modeling (DFT) to map electron density and predict reactive sites.
Q. What strategies mitigate hydrolysis of the hydroxymethyl group during long-term storage?
Methodological Answer:
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Controlled Replicates : Repeat synthesis and characterization under identical conditions to rule out experimental error.
- Deuterated Solvents : Use D2O or CD3OD to identify exchangeable protons (e.g., hydroxyl groups) .
- Reference Standards : Compare with literature data for structurally similar compounds (e.g., nitrophenoxy-pyran triols) .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to carbohydrate-active enzymes (e.g., bacterial FimH lectins) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability.
- Pharmacophore Mapping : Identify critical H-bond donors (hydroxyl groups) and acceptors (nitro group) for activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
